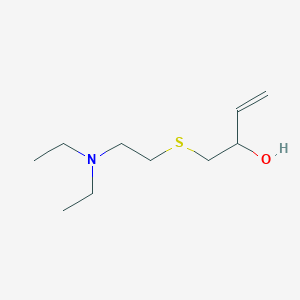![molecular formula C15H26N2O B11955778 1-[2-(diethylamino)ethyl]-3,5,7-trimethyl-1,3-dihydro-2H-azepin-2-one CAS No. 1900-32-9](/img/structure/B11955778.png)
1-[2-(diethylamino)ethyl]-3,5,7-trimethyl-1,3-dihydro-2H-azepin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(Diethylamino)ethyl]-3,5,7-trimethyl-1,3-dihydro-2H-azepin-2-one is a unique chemical compound with the molecular formula C15H26N2O It is known for its distinctive structure, which includes a diethylaminoethyl group attached to a trimethyl-substituted azepinone ring
Métodos De Preparación
The synthesis of 1-[2-(diethylamino)ethyl]-3,5,7-trimethyl-1,3-dihydro-2H-azepin-2-one involves several steps. One common method includes the reaction of diethylamine with a suitable precursor, followed by cyclization to form the azepinone ring. The reaction conditions typically involve the use of solvents such as tetrahydrofuran (THF) and catalysts to facilitate the cyclization process . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
1-[2-(Diethylamino)ethyl]-3,5,7-trimethyl-1,3-dihydro-2H-azepin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Aplicaciones Científicas De Investigación
1-[2-(Diethylamino)ethyl]-3,5,7-trimethyl-1,3-dihydro-2H-azepin-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-[2-(diethylamino)ethyl]-3,5,7-trimethyl-1,3-dihydro-2H-azepin-2-one involves its interaction with specific molecular targets. The diethylaminoethyl group can interact with various receptors or enzymes, modulating their activity. The compound’s effects are mediated through pathways involving these molecular targets, leading to the observed biological or chemical outcomes .
Comparación Con Compuestos Similares
1-[2-(Diethylamino)ethyl]-3,5,7-trimethyl-1,3-dihydro-2H-azepin-2-one can be compared with similar compounds such as:
Poly(2-(diethylamino)ethyl methacrylate): Known for its pH-sensitive properties and used in various applications.
Procainamide: An antiarrhythmic agent with a similar diethylaminoethyl group, used in medicine.
The uniqueness of this compound lies in its specific structural features and the resulting reactivity and applications.
Propiedades
Número CAS |
1900-32-9 |
|---|---|
Fórmula molecular |
C15H26N2O |
Peso molecular |
250.38 g/mol |
Nombre IUPAC |
1-[2-(diethylamino)ethyl]-3,5,7-trimethyl-3H-azepin-2-one |
InChI |
InChI=1S/C15H26N2O/c1-6-16(7-2)8-9-17-14(5)11-12(3)10-13(4)15(17)18/h10-11,13H,6-9H2,1-5H3 |
Clave InChI |
YHGBLDSNMDEQDX-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CCN1C(=CC(=CC(C1=O)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Hydroxy-2a,2a1,5,5a,6,8a-hexahydro-2H-naphtho[1,8-bc]furan-2-one](/img/structure/B11955708.png)

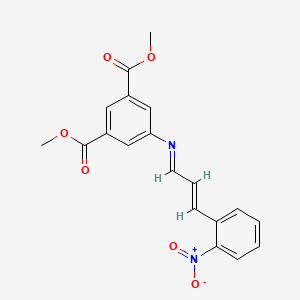

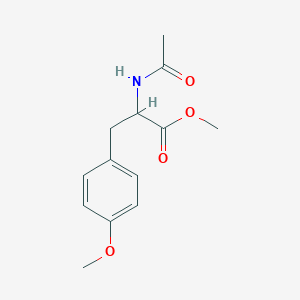
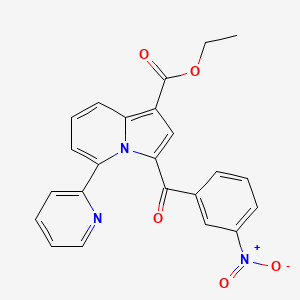


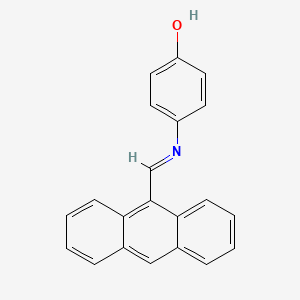

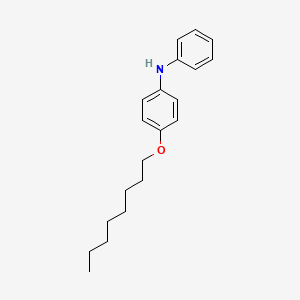
![N-cyclopropyl-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B11955790.png)
